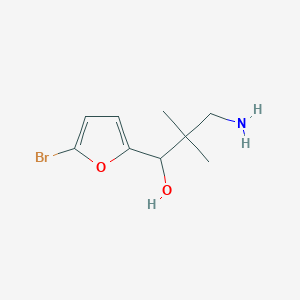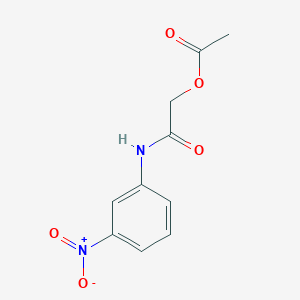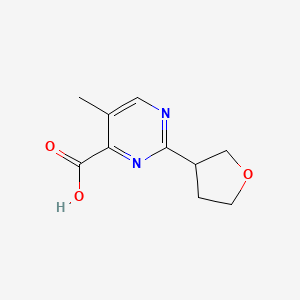
5-Methyl-2-(oxolan-3-yl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(oxolan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H12N2O3 This compound is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and an oxolan-3-yl group at the 2-position, along with a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(oxolan-3-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of a suitable oxolan derivative with a pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions: 5-Methyl-2-(oxolan-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methyl and oxolan-3-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
5-Methyl-2-(oxolan-3-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-Methyl-2-(oxolan-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid: Lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.
5-Methylpyrimidine-4-carboxylic acid: Does not have the oxolan-3-yl group, potentially altering its solubility and interaction with biological targets.
2-(Oxolan-3-yl)pyrimidine: Missing the carboxylic acid group, which can influence its chemical reactivity and biological activity.
Uniqueness: 5-Methyl-2-(oxolan-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the oxolan-3-yl and methyl groups, along with the carboxylic acid functionality
属性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
5-methyl-2-(oxolan-3-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-11-9(7-2-3-15-5-7)12-8(6)10(13)14/h4,7H,2-3,5H2,1H3,(H,13,14) |
InChI 键 |
MYFRYPLWAOTASB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1C(=O)O)C2CCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B13153566.png)



![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)
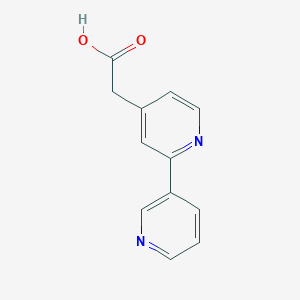
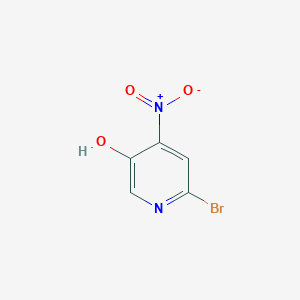
![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)
